![molecular formula C14H15N3O3 B2965280 6-ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide CAS No. 2034227-07-9](/img/structure/B2965280.png)
6-ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized using various methods .Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. It may help in restoring neuronal function and structure, potentially preventing or slowing disease progression by reducing neuronal death .
Anti-neuroinflammatory Agent
The anti-neuroinflammatory activity of this compound is significant, as it can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells. This suggests a role in managing conditions like multiple sclerosis and other inflammatory neurological disorders .
ER Stress Modulation
The compound has shown promise in modulating endoplasmic reticulum (ER) stress, which is involved in several diseases, including diabetes and heart disease. By influencing ER stress pathways, it could be used to develop therapies for these conditions .
Apoptosis Regulation
By affecting the expression of apoptosis markers like cleaved caspase-3, this compound could be used to study the mechanisms of cell death and survival, which is crucial in diseases such as cancer and neurodegeneration .
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with their targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-13-8-12(15-9-16-13)14(18)17-10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTGADYKPSSJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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